molecular formula C21H26N2O B1198130 Tolnapersine CAS No. 70312-00-4

Tolnapersine

Cat. No. B1198130
CAS RN: 70312-00-4
M. Wt: 322.4 g/mol
InChI Key: ZYGBSDBJSDMKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tolnapersine is a chemical compound with the molecular formula C21H26N2O . It has a molecular weight of 322.44 . It is known to be a mixed dopamine agonist and alpha-adrenoceptor antagonist .


Molecular Structure Analysis

The molecular structure of Tolnapersine consists of 21 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be represented by the InChIKey: ZYGBSDBJSDMKLV-UHFFFAOYSA-N .

Scientific Research Applications

  • Animal Welfare and Neuroscience Research Methods : Olsson, Hansen, and Sandøe (2008) discuss the ethical dilemma of using animals in biomedical research, emphasizing the importance of reducing adverse effects on animals in scientific protocols. They stress the need for researchers to share knowledge on minimizing animal suffering, especially in experiments involving severe motor deficits or end-stages of diseases like Huntington's disease (Olsson, Hansen, & Sandøe, 2008).

  • Replacement, Reduction, and Refinement in Animal Research : Flecknell (2002) elaborates on the 3Rs principles (Replacement, Reduction, Refinement) in animal research. This framework is vital for ensuring humane treatment of animals in experiments and also improves the quality of scientific data (Flecknell, 2002).

  • Impact of Glutamine on Intestinal Barrier Function in Broilers : Wu et al. (2018) investigated the effects of glutamine on broilers exposed to heat stress, focusing on intestinal morphology, inflammatory response, and barrier integrity. This study provides insight into how certain compounds can mitigate adverse effects in animal models, which could be relevant for understanding the applications of compounds like Tolnapersine (Wu et al., 2018).

  • Long-term Effects of Tolnidamine in Rabbits : Ansari et al. (1998) examined the long-term effects of tolnidamine on male reproduction and metabolism in rabbits. While not directly related to Tolnapersine, this study on a similarly named compound might offer some indirect insights into the types of research conducted with specific chemicals (Ansari et al., 1998).

properties

IUPAC Name

6-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-4-2-3-5-21(16)23-12-10-22(11-13-23)19-8-6-18-15-20(24)9-7-17(18)14-19/h2-5,7,9,15,19,24H,6,8,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGBSDBJSDMKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3CCC4=C(C3)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867917
Record name 6-[4-(2-Methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolnapersine

CAS RN

70312-00-4
Record name Tolnapersine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070312004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOLNAPERSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72MZZ4V9KL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

10 g of 1,2,3,4-tetrahydro-6-methoxy-2-[4-(2-methylphenyl)-1-piperazinyl]-naphthalene are suspended in 200 ml of 47% aqueous hydrogen bromide and refluxed under a nitrogen atmosphere for 3 hours. The hydrogen bromide is finally evaporated off and the product which is in the form of the hydrobromide is converted to the free base form, with IN aqueous sodium bicarbonate solution/methylene chloride, and recrystallised from acetonitrile. The title compound is obtained as a compact residue. M.P. 177°-179°. Hydrochloride salt form: M.P. 304°-306°.
Name
1,2,3,4-tetrahydro-6-methoxy-2-[4-(2-methylphenyl)-1-piperazinyl]-naphthalene
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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